molecular formula C16H17N3O2 B5881709 N-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-phenylacetamide

N-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-phenylacetamide

Cat. No. B5881709
M. Wt: 283.32 g/mol
InChI Key: KHWMIDRQAYDHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-phenylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. It is a pyrimidine derivative that has been studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.

Mechanism of Action

The mechanism of action of N-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-phenylacetamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-phenylacetamide has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as thymidylate synthase and dihydrofolate reductase, which are involved in DNA synthesis. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-phenylacetamide in lab experiments is its potential anticancer properties. It can be used to study the mechanisms of cancer cell growth and proliferation, as well as to test potential treatments for cancer. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-phenylacetamide. One area of interest is in the development of new anticancer drugs based on this compound. Researchers are also interested in studying its potential use in the treatment of other diseases, such as Alzheimer's disease and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Conclusion:
N-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-phenylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. It has been studied for its potential anticancer properties, as well as its potential use in the treatment of Alzheimer's disease and other neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential future directions.

Synthesis Methods

The synthesis of N-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-phenylacetamide can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-phenylacetic acid with acetic anhydride and then reacting the resulting product with 2,6-dimethyl-4-chloropyrimidine. The final product is then purified through recrystallization.

Scientific Research Applications

N-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-phenylacetamide has been studied for its potential applications in various research fields. One of the main areas of interest is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

N-(5-acetyl-2,6-dimethylpyrimidin-4-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10-15(11(2)20)16(18-12(3)17-10)19-14(21)9-13-7-5-4-6-8-13/h4-8H,9H2,1-3H3,(H,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWMIDRQAYDHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)NC(=O)CC2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-2,6-dimethylpyrimidin-4-yl)-2-phenylacetamide

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